In-Depth Technical Guide to 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
In-Depth Technical Guide to 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a halogenated derivative of the 7-deazapurine scaffold, a class of compounds of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the pyrrolo[2,3-d]pyrimidine core, make it a valuable building block for the synthesis of targeted therapeutics, most notably kinase inhibitors. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characterization of this compound. While specific biological data on this molecule is limited in publicly accessible literature, this guide will also discuss the established biological activities of closely related analogs, providing a strong rationale for its investigation in drug development programs.
Chemical Properties and Data
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a white solid at room temperature.[1] Its core structure is a fusion of a pyrimidine and a pyrrole ring, classifying it as a pyrrolo[2,3-d]pyrimidine.
General Properties
A compilation of the general chemical and physical properties is presented in Table 1. These values are derived from various chemical databases and literature sources.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrN₄ | [2] |
| Molecular Weight | 227.06 g/mol | [2] |
| CAS Number | 1337532-51-0 | [2] |
| Appearance | White Solid | [3] |
| Melting Point | 196-198 °C | [3] |
| Boiling Point (Predicted) | 414.8 ± 40.0 °C | |
| Density (Predicted) | 1.94 ± 0.1 g/cm³ | |
| LogP (Predicted) | 1.894 | |
| Purity | Typically >97% | [4] |
| Storage Conditions | Room temperature | [4] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The data presented in Table 2 is consistent with the structure of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Table 2: NMR Spectral Data (CDCl₃, 400 MHz)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 8.27 | s | H2 (pyrimidine ring) |
| 6.91 | s | H6 (pyrrole ring) | |
| 5.92 | br s | -NH₂ | |
| 3.75 | s | -CH₃ | |
| ¹³C NMR | 157.0 | s | C4 |
| 152.8 | s | C2 | |
| 149.8 | s | C7a | |
| 124.7 | s | C6 | |
| 102.0 | s | C4a | |
| 86.1 | s | C5 | |
| 31.5 | s | -CH₃ |
s = singlet, br s = broad singlet
1.2.2. Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Ion | Calculated m/z |
| [M(⁷⁹Br)+H]⁺ | 226.9936 |
| [M(⁸¹Br)+H]⁺ | 228.9915 |
Synthesis and Experimental Protocols
The synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be achieved through a straightforward amination of the corresponding 4-chloro precursor.
Synthesis Workflow
The general workflow for the synthesis is depicted in the following diagram.
Caption: Synthetic workflow for 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from literature procedures for analogous compounds.
Materials:
-
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Concentrated ammonium hydroxide (NH₄OH)
-
Isopropyl alcohol (i-PrOH)
-
Sealed reaction tube or pressure vessel
Procedure:
-
To 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a sealed tube, add concentrated ammonium hydroxide and a catalytic amount of isopropyl alcohol.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Maintain the reaction at this temperature for 40 hours, with stirring if possible.
-
After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Biological Activity and Potential Applications
While specific studies detailing the biological activity of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are not prevalent in the public domain, the pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors.[5] Derivatives of this core structure have shown potent inhibitory activity against a range of kinases, making them highly valuable in oncology and immunology research.[6][7][8][9]
Role as a Kinase Inhibitor Scaffold
The 7-deazapurine core of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine mimics the adenine core of ATP, allowing it to bind to the ATP-binding pocket of various kinases. The substituents on this core structure determine the selectivity and potency of the inhibition.
The bromine atom at the 5-position serves as a key functional handle for further chemical modifications, such as Suzuki or Stille coupling reactions, to introduce diverse aryl or heteroaryl groups. This allows for the exploration of the chemical space around the core scaffold to optimize binding to the target kinase.
Potential Signaling Pathway Involvement
Given the known activities of related compounds, 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a promising candidate for the development of inhibitors targeting key signaling pathways in cancer and autoimmune diseases. A generalized representation of a kinase signaling pathway that could be targeted by derivatives of this compound is shown below.
Caption: Generalized kinase signaling pathway potentially targeted by this compound.
Suggested Experimental Protocol: Kinase Inhibition Assay
To evaluate the potential of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine or its derivatives as kinase inhibitors, a standard in vitro kinase assay can be performed.
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ATP consumed in the reaction is quantified, often using a luminescence-based method.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the wells. Include controls with DMSO only (no inhibition) and wells without kinase (100% inhibition).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a well-characterized compound with a straightforward synthetic route. Its chemical properties and the biological activities of structurally related molecules strongly suggest its potential as a valuable scaffold for the development of novel kinase inhibitors. Further investigation into its specific biological targets and mechanism of action is warranted and could lead to the discovery of new therapeutic agents for a variety of diseases. This guide provides the foundational chemical knowledge to support such research endeavors.
References
- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C7H7BrN4 | CID 66560938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 1337532-51-0 | Benchchem [benchchem.com]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
